molecular formula C18H17NO3 B3049195 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 197450-40-1

2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3049195
CAS No.: 197450-40-1
M. Wt: 295.3 g/mol
InChI Key: UCYCSNQPYZDKBS-UHFFFAOYSA-N
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Description

2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-11-15(19-10-2-3-17(19)20)8-9-16(12)13-4-6-14(7-5-13)18(21)22/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYCSNQPYZDKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629615
Record name 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197450-40-1
Record name 2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (D12, 50 g, 0.20 mole) and 4-boronobenzoic acid (32 g, 0.20 mole) in DME (500 ml) was treated with a solution of sodium carbonate (94 g, 0.88 mole) in water (500 ml), then de-gassed by bubbling argon through for 0.25 hrs. Tetrakis (triphenylphosphine)palladium (0) (5 g) was added and the mixture heated under reflux for 22 hours, then allowed to cool and concentrated in vacuo to approx. 50% volume. The aqueous residue was diluted with water to approx. 1000 ml, washed with ethyl acetate, then acidified with conc. HCl acid. The precipitate was filtered off, washed with water, dried and recrystallised from ethanol to afford the title compound as a cream solid (30.3 g, 52%).
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50 g
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reactant
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32 g
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500 mL
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94 g
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500 mL
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Yield
52%

Synthesis routes and methods III

Procedure details

A stirred mixture of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (D46, 50 g, 0.20 mole) and 4-boronobenzoic acid (32 g, 0.20 mole) in 1,2-dimethoxyethane (500 ml) was treated with a solution of Na2CO3 (94 g, 0.88 mole) in water (500 ml), then de-gassed by bubbling argon through for 0.25 hrs. Tetrakis (triphenylphosphine)palladium (O) (5 g) was added and the mixture heated under reflux for 22 hours, then allowed to cool and concentrated in vacuo to approx. 50% volume. The aqueous residue was diluted with water to approx. 1000 ml, washed with ethyl acetate, then acidified with conc. HCl acid. The precipitate was filtered off, washed with water, dried and recrystallised from ethanol to afford the title compound as a cream solid (30.3 g, 52%).
Quantity
50 g
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reactant
Reaction Step One
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32 g
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reactant
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500 mL
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solvent
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94 g
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reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid

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